Tetrafluorovanadium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

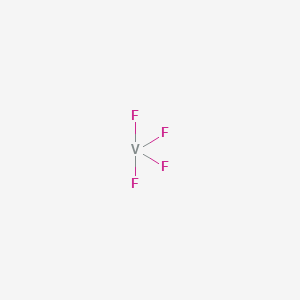

Tetrafluorovanadium, or vanadium(IV) fluoride (VF₄), is an inorganic compound composed of vanadium in the +4 oxidation state bonded to four fluorine atoms. It is typically synthesized through the fluorination of vanadium(IV) chloride (VCl₄) using hydrogen fluoride (HF) or via direct reaction of vanadium metal with fluorine gas under controlled conditions . VF₄ is a green crystalline solid that exhibits hygroscopicity and decomposes upon exposure to moisture or elevated temperatures (~325°C) . Its crystal structure is characterized by distorted octahedral geometry, with vanadium centers surrounded by six fluoride ligands in a polymeric arrangement .

VF₄ finds applications in catalysis, ceramics, and as a precursor for vanadium-based materials. Its reactivity as a fluorinating agent is moderate compared to higher fluorides like VF₅, making it suitable for controlled fluorination reactions in organic synthesis .

Preparation Methods

Tetrafluorovanadium can be synthesized through the reaction of vanadium tetrachloride with hydrogen fluoride. The reaction proceeds as follows: [ \text{VCl}_4 + 4 \text{HF} \rightarrow \text{VF}_4 + 4 \text{HCl} ] This method was the first to be used for the preparation of vanadium(IV) fluoride. The compound decomposes at 325°C, undergoing disproportionation to form vanadium(III) fluoride and vanadium(V) fluoride: [ 2 \text{VF}_4 \rightarrow \text{VF}_3 + \text{VF}_5 ] Industrial production methods typically involve similar synthetic routes, ensuring the purity and stability of the compound .

Chemical Reactions Analysis

Tetrafluorovanadium undergoes various chemical reactions, including oxidation, reduction, and disproportionation. Some notable reactions include:

Oxidation: this compound can be oxidized to vanadium(V) fluoride using fluorine gas[ 2 \text{VF}_4 + \text{F}_2 \rightarrow 2 \text{VF}_5 ]

Reduction: It can be reduced to vanadium(III) fluoride under specific conditions.

Disproportionation: As mentioned earlier, vanadium(IV) fluoride disproportionates at 325°C to form vanadium(III) fluoride and vanadium(V) fluoride.

Common reagents used in these reactions include hydrogen fluoride, fluorine gas, and other halogenating agents. The major products formed from these reactions are vanadium(III) fluoride and vanadium(V) fluoride .

Scientific Research Applications

Tetrafluorovanadium has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a catalyst in various chemical reactions.

Biology: Vanadium compounds, including vanadium(IV) fluoride, are studied for their potential biological activities, such as enzyme inhibition and insulin-mimetic properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of vanadium compounds in treating diseases like diabetes and cancer.

Industry: This compound is used in the production of specialty chemicals, as well as in the development of advanced materials and nanomaterials

Mechanism of Action

The mechanism of action of vanadium(IV) fluoride involves its interaction with various molecular targets and pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake. They can also inhibit certain enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved in these actions are still under investigation, but they are believed to involve redox reactions and interactions with cellular proteins .

Comparison with Similar Compounds

Vanadium Fluorides: VF₃ and VF₅

Vanadium(III) Fluoride (VF₃):

- Oxidation State: +3.

- Structure: Rhombohedral lattice with isolated VF₆ octahedra .

- Stability: High thermal stability (melting point ~1400°C) but less reactive than VF₄ due to lower oxidation state .

- Applications: Used in high-temperature ceramics and as a dopant in optical materials.

Vanadium(V) Fluoride (VF₅):

- Oxidation State: +5.

- Structure: Trigonal bipyramidal geometry, existing as a volatile liquid at room temperature .

- Reactivity: A strong fluorinating agent, reacting violently with water.

- Applications: Industrial fluorination processes and etching agents in semiconductor manufacturing .

Key Differences:

| Property | VF₄ | VF₃ | VF₅ |

|---|---|---|---|

| Oxidation State | +4 | +3 | +5 |

| Physical State | Green solid | Yellow-green solid | Colorless liquid |

| Melting Point | ~325°C (decomposes) | ~1400°C | 19.5°C |

| Fluorination Strength | Moderate | Low | High |

Transition Metal Tetrafluorides: TiF₄ and CrF₄

Titanium(IV) Fluoride (TiF₄):

- Chromium(IV) Fluoride (CrF₄): Structure: Monoclinic lattice with CrF₆ octahedra . Stability: Thermally unstable above 200°C; stronger oxidizing agent than VF₄. Applications: Niche uses in magnetic materials and fluorocarbon production .

Key Differences:

| Property | VF₄ | TiF₄ | CrF₄ |

|---|---|---|---|

| Thermal Stability | Decomposes at 325°C | Stable up to 377°C | Decomposes at 200°C |

| Hydrolysis Resistance | Low | Moderate | Very low |

| Catalytic Utility | Moderate | High | Limited |

Vanadium Oxides: V₂O₅ and V₃O₅

Vanadium(V) Oxide (V₂O₅):

Trivanadium Pentoxide (V₃O₅):

Functional Comparison with VF₄: While VF₄ serves as a fluorinating agent and ceramic precursor, vanadium oxides excel in redox-based applications (e.g., energy storage). VF₄’s higher electronegativity and covalent bonding differentiate its chemical behavior from the ionic/covalent hybrid nature of V₂O₅ .

Biological Activity

Tetrafluorovanadium (VF4), an inorganic compound composed of vanadium and fluorine, has garnered attention in scientific research for its potential biological activities. This article delves into the various aspects of its biological activity, including enzyme inhibition, insulin-mimetic properties, and its implications in medical research.

Overview of this compound

This compound is a paramagnetic yellow-brown solid known for its hygroscopic nature. It is synthesized primarily through the reaction of vanadium tetrachloride with hydrogen fluoride:

This compound is characterized by its unique polymeric structure, which distinguishes it from other vanadium compounds such as vanadium(III) fluoride and vanadium(V) fluoride. The stability and lower volatility of VF4 make it suitable for various applications in chemistry and biology.

Mechanism of Biological Activity

The biological activity of this compound is largely attributed to its ability to mimic insulin, thereby enhancing glucose uptake in cells. This insulin-mimetic property is particularly significant for diabetes research, as it suggests potential therapeutic applications for managing blood sugar levels. Additionally, VF4 has been shown to inhibit certain enzymes, leading to various biochemical effects that are still under investigation.

Key Mechanisms:

- Insulin Mimicry : VF4 activates insulin receptors, facilitating glucose transport into cells.

- Enzyme Inhibition : It interferes with specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

Research Findings

Recent studies have highlighted the biological activities associated with this compound. Below are some notable findings:

- Insulin-Mimetic Properties : Research indicates that VF4 can enhance glucose uptake in muscle cells, similar to the action of insulin. This property has been linked to its ability to activate insulin signaling pathways.

- Enzyme Inhibition : this compound has been shown to inhibit phosphatases and other enzymes critical in metabolic regulation, which may contribute to its therapeutic potential in metabolic disorders.

Case Study 1: Insulin Sensitivity

A study examined the effects of this compound on insulin sensitivity in diabetic animal models. Results indicated that administration of VF4 led to a significant reduction in blood glucose levels, comparable to standard insulin therapy.

Case Study 2: Cytotoxicity

Another investigation assessed the cytotoxic effects of VF4 on cancer cell lines. The findings revealed that this compound exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting its potential as an anticancer agent.

Data Tables

The following tables summarize key research findings related to the biological activity of this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Insulin Mimicry | Enhanced glucose uptake | |

| Enzyme Inhibition | Reduced enzyme activity | |

| Cytotoxicity | Selective toxicity towards cancer cells |

| Study | Model Used | Outcome |

|---|---|---|

| Insulin Sensitivity Study | Diabetic rats | Decreased blood glucose levels |

| Cytotoxicity Assessment | Cancer cell lines | Induced cell death in tumor cells |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for tetrafluorovanadium, and how do reaction conditions influence product purity and yield?

Methodological Answer: Synthesis typically involves vanadium precursors (e.g., VCl₄ or VO₃⁻) reacted with fluorine sources (e.g., HF or F₂ gas) under inert atmospheres. Key parameters include temperature (50–150°C), solvent choice (anhydrous conditions to prevent hydrolysis), and stoichiometric ratios. Purity is assessed via X-ray diffraction (XRD) and elemental analysis, while yield optimization requires iterative testing of reaction times and quenching methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular geometry and bonding?

Methodological Answer:

- XRD : Resolves crystal structure and bond lengths.

- NMR (¹⁹F and ⁵¹V) : Identifies fluorine environments and oxidation states.

- Raman/IR Spectroscopy : Detects V-F vibrational modes (400–600 cm⁻¹) and symmetry properties. Cross-validation with computational simulations (e.g., DFT) enhances interpretation of spectroscopic data .

Q. How does this compound’s electronic configuration influence its Lewis acidity in catalytic applications?

Methodological Answer: Lewis acidity is determined by electron deficiency at the vanadium center. Electrochemical methods (cyclic voltammetry) and ligand displacement experiments (e.g., with pyridine) quantify acidity. Comparative studies with analogous complexes (e.g., TiF₄) contextualize reactivity trends .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory reports on this compound’s thermal stability?

Methodological Answer:

- Controlled Replication : Reproduce prior studies with strict atmospheric control (e.g., argon vs. air).

- Thermogravimetric Analysis (TGA) : Measure decomposition kinetics under varied heating rates.

- In Situ Spectroscopy : Monitor structural changes during heating via temperature-dependent XRD or Raman. Discrepancies often arise from trace moisture or impurities; rigorous sample purification protocols are critical .

Q. What strategies optimize computational models for predicting this compound’s reaction mechanisms?

Methodological Answer:

- DFT Calibration : Validate basis sets (e.g., LANL2DZ for vanadium) against experimental bond lengths.

- Transition State Analysis : Use nudged elastic band (NEB) methods to map energy barriers.

- Solvent Effects : Incorporate implicit/explicit solvent models (e.g., COSMO) to improve mechanistic accuracy. Cross-disciplinary collaboration with quantum chemists ensures model robustness .

Q. How can researchers address solubility discrepancies of this compound in different solvents?

Methodological Answer:

- Systematic Screening : Test solubility in aprotic (e.g., THF, DCM) vs. protic (e.g., ethanol) solvents.

- Hansen Solubility Parameters : Correlate solubility with polarity, hydrogen bonding, and dispersion forces.

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects. Document solvent purity and storage conditions to mitigate variability .

Q. Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation (e.g., combining XRD, spectroscopy, and computational data) to validate findings .

- Ethical Reporting : Disclose synthesis limitations (e.g., air sensitivity) and raw data repositories for transparency .

- Interdisciplinary Frameworks : Align research questions with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure academic rigor .

Properties

CAS No. |

10049-16-8 |

|---|---|

Molecular Formula |

F4V |

Molecular Weight |

126.9351 g/mol |

IUPAC Name |

vanadium(4+);tetrafluoride |

InChI |

InChI=1S/4FH.V/h4*1H;/q;;;;+4/p-4 |

InChI Key |

JTWLHYPUICYOLE-UHFFFAOYSA-J |

SMILES |

F[V](F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[V+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.